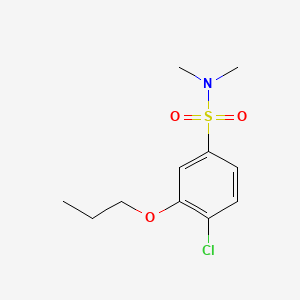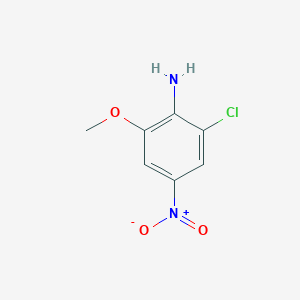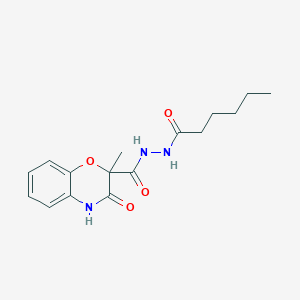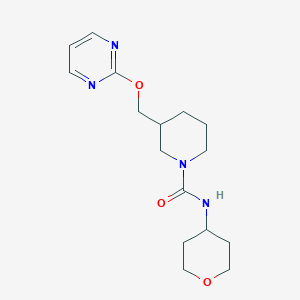![molecular formula C11H9ClN4O3 B2721585 (4-chlorophenyl)[3-(methylamino)-4-nitro-1H-pyrazol-1-yl]methanone CAS No. 318517-38-3](/img/structure/B2721585.png)
(4-chlorophenyl)[3-(methylamino)-4-nitro-1H-pyrazol-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-chlorophenyl)[3-(methylamino)-4-nitro-1H-pyrazol-1-yl]methanone, also known as 4-chloro-N-methyl-3-nitro-1H-pyrazol-1-amine or 4-CMPN, is a synthetic compound used in a variety of scientific and medical research applications. It is a nitroheterocyclic compound with a variety of unique properties that make it useful for a range of applications.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for (4-chlorophenyl)[3-(methylamino)-4-nitro-1H-pyrazol-1-yl]methanone involves the reaction of 4-chlorobenzoyl chloride with 3-(methylamino)-4-nitro-1H-pyrazole in the presence of a base to form the intermediate (4-chlorophenyl)[3-(methylamino)-4-nitro-1H-pyrazol-1-yl]methanol. This intermediate is then oxidized to the final product using a mild oxidizing agent such as pyridinium chlorochromate (PCC).
Starting Materials
4-chlorobenzoyl chloride, 3-(methylamino)-4-nitro-1H-pyrazole, Base (e.g. triethylamine), Pyridinium chlorochromate (PCC)
Reaction
Step 1: 4-chlorobenzoyl chloride is added to a solution of 3-(methylamino)-4-nitro-1H-pyrazole in the presence of a base (e.g. triethylamine). The reaction mixture is stirred at room temperature for several hours., Step 2: The resulting intermediate, (4-chlorophenyl)[3-(methylamino)-4-nitro-1H-pyrazol-1-yl]methanol, is isolated by filtration and washed with cold water., Step 3: The intermediate is then oxidized to the final product using a mild oxidizing agent such as pyridinium chlorochromate (PCC). The reaction mixture is stirred at room temperature for several hours., Step 4: The final product, (4-chlorophenyl)[3-(methylamino)-4-nitro-1H-pyrazol-1-yl]methanone, is isolated by filtration and washed with cold water.
Applications De Recherche Scientifique
4-CMPN is used in a variety of scientific research applications. It is used as a ligand in the synthesis of metal complexes, as a catalyst in organic reactions, and as a reagent in the synthesis of organic compounds. It is also used in the synthesis of pharmaceuticals, such as antifungal drugs, and in the synthesis of polymers.
Mécanisme D'action
4-CMPN has been found to act as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme responsible for the breakdown of monoamine neurotransmitters, such as dopamine and serotonin. By inhibiting MAO, 4-CMPN can increase the levels of these neurotransmitters, which can have a variety of effects on the body.
Effets Biochimiques Et Physiologiques
4-CMPN has been found to have a variety of biochemical and physiological effects. It has been found to increase the levels of monoamine neurotransmitters, such as dopamine and serotonin, which can have a variety of effects on the body. It has also been found to increase the levels of the neurotransmitter norepinephrine, which can have an energizing effect on the body. Additionally, 4-CMPN has been found to reduce inflammation, and to have anti-oxidant and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
4-CMPN has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and is relatively stable, making it suitable for use in a variety of experiments. Additionally, it is relatively inexpensive, making it a cost-effective option for use in research. However, there are some limitations to its use in lab experiments. It is not water soluble, making it difficult to use in aqueous solutions. Additionally, its effects on the body are not fully understood, making it difficult to predict the outcome of experiments.
Orientations Futures
There are a number of potential future directions for research involving 4-CMPN. It could be used in the development of new drugs for the treatment of neurological disorders, such as depression and anxiety. It could also be used to develop new treatments for inflammation, cancer, and other diseases. Additionally, it could be used to develop new polymers and materials with unique properties. Finally, it could be used to develop new catalysts for use in organic synthesis.
Propriétés
IUPAC Name |
(4-chlorophenyl)-[3-(methylamino)-4-nitropyrazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O3/c1-13-10-9(16(18)19)6-15(14-10)11(17)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWSGQGAAWKOCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN(C=C1[N+](=O)[O-])C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chlorophenyl)[3-(methylamino)-4-nitro-1H-pyrazol-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methoxybenzamide](/img/structure/B2721502.png)

![N-(3-bromophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2721504.png)
![[4-(2-Fluorocyclopropyl)phenyl]methanol](/img/structure/B2721506.png)




![1,2-Bis[2-(2-chloroethylsulfanyl)ethylsulfanyl]ethane](/img/structure/B2721515.png)
![2-(3-methoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2721517.png)
![3-pyridin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B2721518.png)


![4-Chlorofuro[3,2-c]pyridine-2-carbonitrile](/img/structure/B2721525.png)